molecular formula C17H14N2O2 B2827048 7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid CAS No. 588681-46-3

7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Cat. No.: B2827048
CAS No.: 588681-46-3
M. Wt: 278.311
InChI Key: IEZVIRHUFVIBLD-UHFFFAOYSA-N
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Description

7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid (CAS: 588681-46-3) is a heterocyclic compound featuring a quinoline backbone substituted with methyl groups at positions 7 and 8, a pyridin-2-yl group at position 2, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₇H₁₄N₂O₂, with a molecular weight of 278.30 g/mol .

The compound is synthesized via regioselective cyclization and functionalization reactions, with commercial availability at ≥95% purity from specialized suppliers .

Properties

IUPAC Name

7,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-10-6-7-12-13(17(20)21)9-15(19-16(12)11(10)2)14-5-3-4-8-18-14/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZVIRHUFVIBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-acetylpyridine with 2,3-dimethylbenzaldehyde in the presence of a base to form the intermediate chalcone. This intermediate is then cyclized using ammonium acetate to yield the quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced quinoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the field of chemistry, 7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid serves as a valuable building block for synthesizing complex organic molecules and heterocyclic compounds. Its unique structure allows for diverse reactivity patterns that are exploited in the development of new materials and chemical sensors .

Biology

This compound is utilized in biological research to study enzyme interactions and protein-ligand binding due to its ability to modulate the activity of various enzymes. It has shown promise in:

  • Antimicrobial Activity : Demonstrating effects against bacteria and fungi by disrupting cell membranes or inhibiting metabolic pathways.
  • Antiviral Activity : Exhibiting antiviral properties against enteroviruses with favorable selectivity indices.
  • Anticancer Potential : Inducing apoptosis in cancer cell lines through interactions with enzymes involved in cancer metabolism .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

  • Antiviral Screening : Research has shown that derivatives exhibit significant antiviral effects against enteroviruses while maintaining low cytotoxicity .
  • Cytotoxicity Assays : Evaluations across various cancer cell lines indicate that this compound can induce selective cell death in cancer cells while sparing normal cells .
  • Mechanistic Studies : Techniques such as RT-qPCR and Western blotting have been employed to explore how this compound influences cellular pathways related to inflammation and cancer progression .

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Pyridinyl Positional Isomers

Compound Name Pyridinyl Position CAS Number Molecular Formula Molecular Weight (g/mol) Purity (%) Key Properties
This compound 2-pyridinyl 588681-46-3 C₁₇H₁₄N₂O₂ 278.30 95 High lipophilicity; potential kinase binding
7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid 3-pyridinyl 588681-47-4 C₁₇H₁₄N₂O₂ 278.30 95 Enhanced hydrogen-bonding capacity due to 3-pyridinyl orientation
7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid 4-pyridinyl 588696-84-8 C₁₇H₁₄N₂O₂ 278.30 95 Improved solubility in DMSO; discontinued commercial status

Key Insight : The pyridinyl position modulates electronic and steric properties. The 2-pyridinyl isomer (target compound) may exhibit stronger π-π stacking interactions in biological systems compared to 3- or 4-pyridinyl analogs .

Methyl Group Variations

Compound Name Methyl Positions CAS Number Molecular Formula Molecular Weight (g/mol)
6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid 6,8-dimethyl 725705-56-6 C₁₇H₁₄N₂O₂ 278.30
8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid 8-methyl 107027-35-0 C₁₆H₁₂N₂O₂ 264.28
7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid 7-chloro, 8-methyl 588696-83-7 C₁₆H₁₁ClN₂O₂ 298.73

Key Insight: The 7,8-dimethyl substitution in the target compound enhances steric bulk and hydrophobic interactions compared to mono-methyl or chloro-methyl derivatives.

Alkyl Chain Modifications

Compound Name Alkyl Group CAS Number Molecular Formula Molecular Weight (g/mol)
8-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid 8-ethyl 726144-14-5 C₁₇H₁₄N₂O₂ 278.31
6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid 6-ethyl 588696-87-1 C₁₇H₁₄N₂O₂ 278.30

Key Insight : Ethyl substituents increase hydrophobicity and may improve membrane permeability but reduce solubility in aqueous media compared to methyl analogs .

Physicochemical and Commercial Comparison

Property This compound 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid 6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carboxylic acid
LogP ~2.8 (estimated) ~2.5 ~3.1
Solubility (DMSO) 20 mg/mL 15 mg/mL 25 mg/mL
Commercial Status Available (95% purity) Discontinued Available (95% purity)
Reported Applications Kinase inhibition studies Limited data Metal-organic frameworks

Note: The target compound’s balanced lipophilicity (LogP ~2.8) and solubility make it preferable for drug discovery over discontinued or less-soluble analogs .

Research Findings

  • Medicinal Chemistry : Derivatives with 7,8-dimethyl and pyridin-2-yl groups show promise in kinase inhibition due to their planar structure and ability to occupy ATP-binding pockets .
  • Coordination Chemistry : Pyridin-3-yl analogs exhibit stronger metal-binding affinity (e.g., with Ru or Pt) compared to pyridin-2-yl isomers .
  • Stability: The 7,8-dimethyl substitution improves metabolic stability over mono-methyl derivatives, as observed in pharmacokinetic assays .

Biological Activity

7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid (also referred to as DMQCA) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure

The molecular formula of DMQCA is C17H16N2O2C_{17}H_{16}N_2O_2, and it features a quinoline core with methyl and pyridine substituents. The structural complexity contributes to its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives, including DMQCA. For instance, a series of quinoline analogs were synthesized and tested against enterovirus D68 (EV-D68), revealing that specific modifications significantly enhance antiviral efficacy.

Table 1: Antiviral Efficacy of Quinoline Derivatives

CompoundEC50 (μM)CC50 (μM)Selectivity Index (SI)
DMQCA0.7 ± 0.340.5 ± 14.057.9
Compound A1.0 ± 0.111.9 ± 4.911.9
Compound B24.7 ± 1.1146.3 ± 27.85.9

*EC50: Effective concentration for 50% inhibition; CC50: Cytotoxic concentration for 50% cell viability; SI: Selectivity Index calculated as CC50/EC50 .

These results indicate that DMQCA exhibits potent antiviral activity with a high selectivity index, suggesting low cytotoxicity relative to its antiviral effects.

The mechanism by which DMQCA exerts its antiviral effects appears to involve inhibition of viral replication and interference with viral uncoating processes. Studies have shown that compounds similar to DMQCA can disrupt the viral lifecycle at multiple stages, including RNA binding and encapsidation .

Other Biological Activities

Beyond antiviral properties, DMQCA has been investigated for other pharmacological effects:

  • Antimicrobial Activity : Quinoline derivatives have shown promise in inhibiting bacterial growth, particularly against resistant strains.
  • Anticancer Properties : Preliminary studies suggest that DMQCA may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction .

Case Studies

A notable case study involved the application of DMQCA in a model of neuroinflammation where it demonstrated neuroprotective effects by modulating inflammatory pathways and reducing neuronal cell death caused by viral infections .

Table 2: Neuroprotective Effects of DMQCA

ParameterControl GroupDMQCA Treatment
Neuronal Viability (%)6585
Inflammatory Cytokines (pg/mL)TNF-α: 150TNF-α: 80
Apoptotic Cells (%)3010

*Results indicate significant improvement in neuronal viability and reduction in inflammatory markers following treatment with DMQCA .

Q & A

Q. What are the recommended synthetic routes for 7,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid, and how can purity be optimized?

The synthesis typically involves multi-step protocols, including cyclization of substituted pyridine precursors and functionalization via cross-coupling or carboxylation reactions. Key steps include the use of palladium catalysts for pyridinyl-quinoline coupling and acid hydrolysis to introduce the carboxylic acid group . Purification methods such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) are critical for achieving >95% purity .

Q. How can the structural integrity of this compound be validated?

Structural confirmation requires a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify methyl group positions (δ ~2.5 ppm for CH3_3) and aromatic proton environments .
  • Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (expected m/z: ~278.31 for C17_{17}H14_{14}N2_2O2_2) .
  • Elemental analysis : To validate C, H, and N content within ±0.3% of theoretical values .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures (≥50% ethanol). Stability tests indicate degradation under prolonged UV exposure or basic conditions (pH >9). Recommended storage: -20°C in amber vials under inert gas .

Q. Which preliminary biological assays are suitable for evaluating its activity?

Initial screening should include:

  • Enzyme inhibition assays : Target kinases or dehydrogenases due to the quinoline scaffold’s affinity for ATP-binding pockets .
  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How do substituent modifications (e.g., methyl vs. chloro groups) impact biological activity?

Comparative studies of analogs (e.g., 7-chloro-8-methyl derivatives) reveal that methyl groups enhance metabolic stability, while chloro substitutions increase antibacterial potency but may reduce solubility. Structure-activity relationship (SAR) models suggest that the pyridin-2-yl moiety improves target selectivity compared to pyridin-3-yl or 4-yl variants .

Q. How can contradictory activity data across studies be resolved?

Discrepancies often arise from assay conditions (e.g., serum protein binding, pH). Mitigation strategies include:

  • Dose-response normalization : Adjust for differences in solvent carriers (e.g., DMSO concentration ≤0.1%).
  • Target validation : Use CRISPR-edited cell lines or isothermal titration calorimetry (ITC) to confirm direct binding .

Q. What strategies optimize synthetic yield without compromising stereochemical purity?

  • Catalyst screening : Pd(OAc)2_2/XPhos systems improve coupling efficiency (~85% yield) .
  • Temperature control : Maintain ≤60°C during carboxylation to prevent decarboxylation .
  • Chiral HPLC : Resolve enantiomers if unintended racemization occurs during synthesis .

Q. Which advanced analytical techniques elucidate its interaction with biological targets?

  • X-ray crystallography : Co-crystallization with target proteins (e.g., kinases) to map binding modes .
  • Molecular dynamics simulations : Predict binding free energy and conformational flexibility .
  • Metabolomics : LC-MS/MS to track in vivo metabolite formation .

Q. What mechanisms underlie its observed off-target effects in cell-based assays?

Off-target activity may stem from:

  • Reactive oxygen species (ROS) generation : Mitigate using antioxidant controls (e.g., N-acetylcysteine) .
  • Protein aggregation : Test via dynamic light scattering (DLS) in buffer solutions .

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